molecular formula C20H36AlO5 B1591726 Aluminum, bis(cyclohexanebutanoato-O)hydroxy- CAS No. 38598-34-4

Aluminum, bis(cyclohexanebutanoato-O)hydroxy-

Cat. No.: B1591726
CAS No.: 38598-34-4
M. Wt: 383.5 g/mol
InChI Key: MMRMFWDNQVGLKA-UHFFFAOYSA-L
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Description

. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, bis(cyclohexanebutanoato-O)hydroxy- typically involves the reaction of aluminum salts with cyclohexanebutanoic acid under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete reaction and formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of Aluminum, bis(cyclohexanebutanoato-O)hydroxy- follows a similar synthetic route but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The industrial production may also involve additional steps such as drying and milling to achieve the desired physical properties of the compound .

Chemical Reactions Analysis

Types of Reactions: Aluminum, bis(cyclohexanebutanoato-O)hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.

    Reduction: It can be reduced to form aluminum metal and other reduced species.

    Substitution: The compound can participate in substitution reactions where the cyclohexanebutanoato ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.

    Substitution: Various ligands such as halides, phosphines, and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Aluminum oxide and other oxidized species.

    Reduction: Aluminum metal and reduced organic compounds.

    Substitution: New aluminum complexes with different ligands.

Scientific Research Applications

Aluminum, bis(cyclohexanebutanoato-O)hydroxy- has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique chemical properties.

    Biology: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of Aluminum, bis(cyclohexanebutanoato-O)hydroxy- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Aluminum cyclohexanebutyrate
  • Aluminum hydroxide
  • Aluminum oxide

Comparison: Aluminum, bis(cyclohexanebutanoato-O)hydroxy- is unique due to its specific chemical structure and properties.

Properties

InChI

InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMFWDNQVGLKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36AlO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068118
Record name Aluminum, bis(cyclohexanebutanoato-O)hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38598-34-4
Record name Aluminum, bis(cyclohexanebutanoato-kappaO)hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038598344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, bis(cyclohexanebutanoato-.kappa.O)hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum, bis(cyclohexanebutanoato-O)hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(cyclohexanebutyrato-O)hydroxyaluminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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